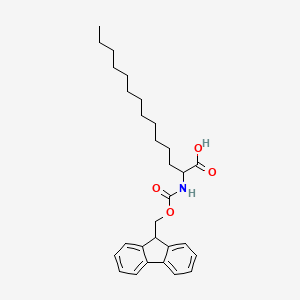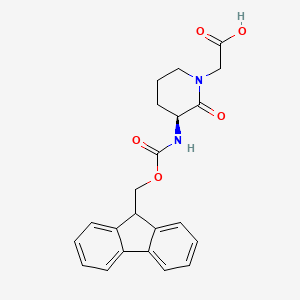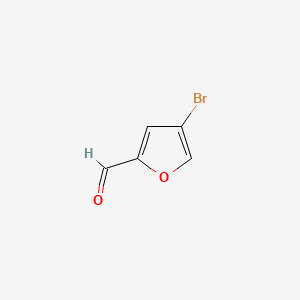
4-Brom-2-Furaldehyd
Übersicht
Beschreibung
4-Bromo-2-furaldehyde: is an organic compound with the molecular formula C5H3BrO2 . It is a halogenated derivative of furaldehyde, characterized by the presence of a bromine atom at the fourth position of the furan ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-2-furaldehyde is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, 4-Bromo-2-furaldehyde is used to study the interactions of furan derivatives with biological systems. It serves as a model compound for understanding the behavior of halogenated furans in biological environments .
Industry: In the industrial sector, 4-Bromo-2-furaldehyde is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .
Wirkmechanismus
Target of Action
The primary targets of 4-Bromo-2-furaldehyde are the G-protein coupled receptors, specifically CXCR2 and CXCR1 . These receptors play a crucial role in the immune response, particularly in the chemotaxis of leukocytes .
Mode of Action
4-Bromo-2-furaldehyde interacts with its targets, CXCR2 and CXCR1, by inhibiting the binding of Interleukin-8 (IL-8) to these receptors . This results in a decrease in the chemotactic response and potentially reduces inflammation .
Biochemical Pathways
The inhibition of IL-8 binding to CXCR2 and CXCR1 by 4-Bromo-2-furaldehyde affects the chemokine signaling pathway . This can lead to downstream effects such as reduced leukocyte migration and potentially decreased inflammation .
Result of Action
The molecular and cellular effects of 4-Bromo-2-furaldehyde’s action primarily involve the reduction of leukocyte chemotaxis due to the inhibition of IL-8 binding to CXCR2 and CXCR1 . This could potentially lead to a decrease in inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-furaldehyde. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the physiological state of the individual and the presence of other substances that might interact with the compound.
Biochemische Analyse
Biochemical Properties
It is known to be a building block for the synthesis of furanyl cyclobutenediones . These compounds are known to interact with G-protein coupled receptors, which are a large family of proteins that play a crucial role in cellular signaling .
Cellular Effects
Given its role in the synthesis of furanyl cyclobutenediones, it may indirectly influence various cellular processes through its effects on G-protein coupled receptors .
Molecular Mechanism
It is known to be involved in the synthesis of furanyl cyclobutenediones . These compounds can interact with G-protein coupled receptors, potentially influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with a melting point of 54-58 °C .
Metabolic Pathways
Given its role in the synthesis of furanyl cyclobutenediones, it may be involved in metabolic pathways related to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Furaldehyde: One common method for preparing 4-Bromo-2-furaldehyde involves the bromination of furaldehyde. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid.
Industrial Production Methods: Industrially, 4-Bromo-2-furaldehyde can be produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Bromo-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 4-Bromo-2-furaldehyde can yield alcohols or other reduced products.
Substitution: The bromine atom in 4-Bromo-2-furaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2-furoic acid
Reduction: 4-Bromo-2-furylmethanol
Substitution: Various substituted furan derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-furoic acid
- 5-Bromo-2-furaldehyde
- 3-Bromo-2-formylfuran
Uniqueness: 4-Bromo-2-furaldehyde is unique due to its specific substitution pattern on the furan ring. The presence of the bromine atom at the fourth position and the aldehyde group at the second position confer distinct reactivity and properties compared to other brominated furan derivatives .
Eigenschaften
IUPAC Name |
4-bromofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBBKQOSUHKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373692 | |
| Record name | 4-Bromo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21921-76-6 | |
| Record name | 4-Bromo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 4-bromo substitution in 2-furaldehyde derivatives for antibacterial activity?
A1: Research suggests that the position of the bromine atom on the furan ring significantly influences the antibacterial activity of 5-nitrofuran azomethine derivatives. The study found that compounds with a bromine atom at the 4-position generally exhibit higher antibacterial activity compared to their 3-bromo counterparts and the parent compounds without bromine substitution []. This highlights the importance of the 4-bromo substitution in enhancing the potency of these compounds against bacteria.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


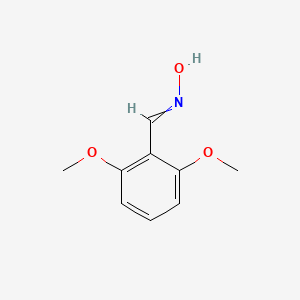
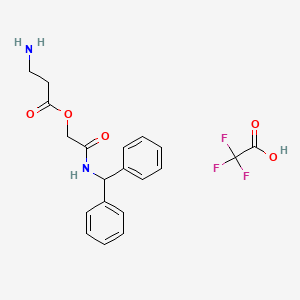

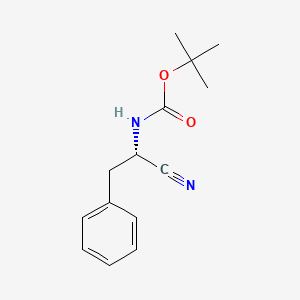
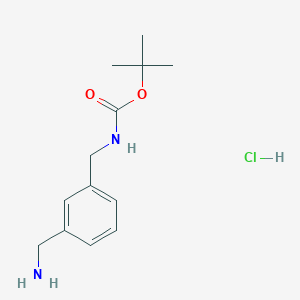

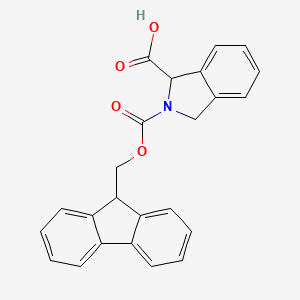
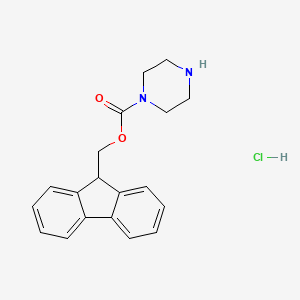
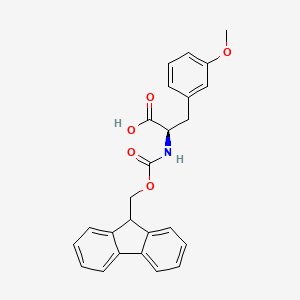
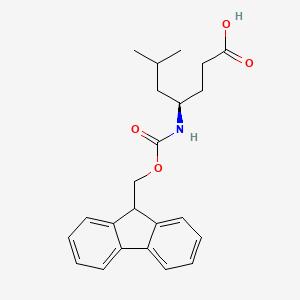

![(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
